1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide
Overview
Description
1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines anthracene, a polycyclic aromatic hydrocarbon, with functional groups such as a thioether, a carboxamide, and a trifluoromethyl group. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through Friedel-Crafts acylation of benzene derivatives, followed by cyclization reactions.
Introduction of Functional Groups: The thioether group can be introduced via nucleophilic substitution reactions using thiol reagents. The carboxamide group is typically formed through amidation reactions involving amines and carboxylic acid derivatives.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the anthracene core can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting specific diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to specific biological outcomes. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar compounds to 1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]-9,10-dihydroanthracene-2-carboxamide include:
9,10-bis(phenylethynyl)anthracene: Known for its photophysical properties and used in organic light-emitting diodes (OLEDs).
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst in organic synthesis.
Anthracene-9-carboxylic acid: Utilized in the synthesis of dyes and pigments.
The uniqueness of this compound lies in its combination of functional groups, which impart distinct chemical properties and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfanyl-9,10-dioxo-N-[3-(trifluoromethyl)phenyl]anthracene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18F3NO3S/c1-16-9-11-19(12-10-16)37-27-23(28(36)33-18-6-4-5-17(15-18)29(30,31)32)14-13-22-24(27)26(35)21-8-3-2-7-20(21)25(22)34/h2-15H,1H3,(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXLFAUTBJNMLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC(=C5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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